4-Oxo-1,4-dihydroquinoline-3-carboxamide
Overview
Description
4-Oxo-1,4-dihydroquinoline-3-carboxamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an inhibitor of various enzymes and receptors, making it a valuable candidate for drug development .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration . It has been identified as a potential target for anticancer drug discovery .
Mode of Action
4-Oxo-1,4-dihydro-quinoline-3-carboxamide interacts with Axl kinase by binding tightly to the protein . This binding inhibits the kinase function of Axl, thereby disrupting its role in cell survival, growth, and migration . The compound has been shown to potently inhibit Axl kinase function with a Kd value of 2.7 nM and an IC50 value of 4.0 nM .
Biochemical Pathways
The compound’s interaction with Axl kinase affects several biochemical pathways. One of the most significant is the inhibition of the TGF-β1-induced epithelial-mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
The compound 4-Oxo-1,4-dihydro-quinoline-3-carboxamide demonstrates reasonable pharmacokinetic properties . It has been shown to have a good bioavailability and a favorable half-life, making it a promising candidate for further development .
Result of Action
The action of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide results in the suppression of cell migration and invasion, particularly in MDA-MB-231 breast cancer cells . In addition, the compound has demonstrated in vivo therapeutic effects on hepatic metastasis in a xenograft model of highly metastatic 4T1 murine breast cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been identified as a potent and selective agonist for the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which is involved in various physiological processes, including pain modulation, immune response, and inflammation. The compound interacts with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions . Additionally, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has shown affinity for Axl kinase, a receptor tyrosine kinase involved in cancer progression .
Cellular Effects
4-Oxo-1,4-dihydro-quinoline-3-carboxamide has demonstrated significant effects on various cell types. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CB2 receptor .
Molecular Mechanism
The molecular mechanism of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide involves its binding interactions with the CB2 receptor and Axl kinase. The compound acts as an agonist for the CB2 receptor, promoting its activation through hydrogen bonds and aromatic/hydrophobic interactions . In the case of Axl kinase, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide inhibits its kinase function by tightly binding to the protein, thereby preventing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide have been observed to change over time. The compound has demonstrated stability in various experimental conditions, although it may undergo degradation under certain circumstances . Long-term studies have shown that 4-Oxo-1,4-dihydro-quinoline-3-carboxamide can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .
Dosage Effects in Animal Models
The effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant adverse effects . At higher doses, toxic effects may be observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Oxo-1,4-dihydro-quinoline-3-carboxamide is involved in several metabolic pathways, particularly those related to the endocannabinoid system and cancer progression . The compound interacts with enzymes and cofactors that modulate its activity and influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity .
Subcellular Localization
The subcellular localization of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with the CB2 receptor and Axl kinase, which are critical for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with an amine. One common method includes the conversion of 4-hydroxyquinoline-3-carboxylic acid ethyl ester to the corresponding amide through a series of steps involving ester hydrolysis and subsequent amide formation . Another method involves the use of N-1 substituted 4-quinolone-3-carboxylate, which is then converted to the corresponding carbamates .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies such as flow chemistry and metal-catalyzed reactions. These methods allow for the production of highly pure N-1 substituted 4-quinolone-3-carboxamides with excellent yields .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives.
Comparison with Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is a novel HIV-1 integrase strand transfer inhibitor.
4-Oxo-1,4-dihydroquinoline-3-carboxylate: Used as an intermediate in the synthesis of various quinoline derivatives.
4-Oxo-1,4-dihydronaphthyridine:
The uniqueness of this compound lies in its potent inhibition of Axl kinase and its potential as an anticancer agent, distinguishing it from other quinoline derivatives .
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWACBLSANHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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